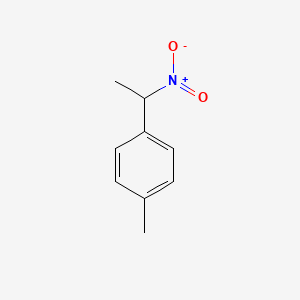

1-Methyl-4-(1-nitroethyl)benzene

説明

1-Methyl-4-(1-nitroethyl)benzene (C₉H₁₁NO₂) is a nitroaromatic compound featuring a benzene ring substituted with a methyl group at the 1-position and a nitroethyl group (-CH₂CH₂NO₂) at the 4-position. The methyl group at the 1-position may sterically hinder certain reactions, differentiating it from simpler nitrobenzene derivatives.

特性

CAS番号 |

5437-59-2 |

|---|---|

分子式 |

C9H11NO2 |

分子量 |

165.19 g/mol |

IUPAC名 |

1-methyl-4-(1-nitroethyl)benzene |

InChI |

InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3 |

InChIキー |

UZBOCLNTFBKQNO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(C)[N+](=O)[O-] |

製品の起源 |

United States |

生物活性

1-Methyl-4-(1-nitroethyl)benzene, also known as p-nitrotoluene, is a compound with significant biological activity and various applications in industry. This article explores its biological properties, including toxicity, environmental impact, and potential therapeutic uses, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Melting Point | 52-54 °C |

| Boiling Point | 238 °C |

| Density | 1.392 g/mL at 25 °C |

| Water Solubility | 0.35 g/L (20 ºC) |

1-Methyl-4-(1-nitroethyl)benzene is characterized by a nitro group attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

Toxicity and Environmental Impact

1-Methyl-4-(1-nitroethyl)benzene exhibits significant toxicity, classified under various risk codes due to its harmful effects on health and the environment:

- Acute Toxicity :

- Oral LD50 (rat): 1960 mg/kg

- Oral LD50 (mouse): 1231 mg/kg

- Environmental Hazard :

- Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment.

These properties necessitate careful handling and regulation in industrial applications.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various nitro-substituted aromatic compounds, including 1-methyl-4-(1-nitroethyl)benzene. The results indicated that compounds with nitro groups showed enhanced activity against Gram-positive bacteria, suggesting potential as antibacterial agents .

Antimalarial Potential

Research into derivatives of nitro-substituted compounds has suggested that modifications can lead to increased antimalarial activity. For instance, structural analogs of p-nitrotoluene were tested against Plasmodium falciparum, demonstrating promising results in inhibiting parasite growth . Further studies are needed to explore the specific mechanisms of action and optimize these compounds for therapeutic use.

Structure-Activity Relationship (SAR)

The presence of the nitro group significantly influences the compound's reactivity and biological interactions. Studies have shown that the electron-withdrawing nature of the nitro group enhances electrophilic substitution reactions, which can be exploited in drug design .

Safety and Handling

Due to its toxicological profile, appropriate safety measures must be implemented when handling 1-methyl-4-(1-nitroethyl)benzene:

- Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection are recommended.

- Storage Conditions : Store in a cool, well-ventilated area away from oxidizing agents.

- Disposal Considerations : Follow local regulations for hazardous waste disposal.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(1-nitroethyl)benzene with structurally or functionally analogous compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity

- The nitro group in 1-methyl-4-(1-nitroethyl)benzene is strongly electron-withdrawing, making the ring less reactive toward electrophilic substitution compared to electron-donating groups like -OCH₃ in 1-(2-methoxyethyl)-4-nitrobenzene .

- Branched alkyl chains (e.g., -CH(CH₃)₂ in 1-methyl-4-(1-methylethyl)benzene) reduce boiling points compared to linear nitroethyl groups due to weaker intermolecular forces .

Biological Activity Benzene derivatives with bulky substituents, such as 1-methyl-4-(1-methylethyl)benzene, exhibit insecticidal properties (e.g., 65% aphid mortality at 35% concentration) . The nitroethyl group in the target compound may enhance toxicity through nitro-reduction pathways.

Analytical Detection

- Volatile analogs like 1-methyl-4-(1-methylethyl)benzene are identified via GC-MS in honey, fermented meats, and cooked rice, highlighting their ubiquity in natural products . The nitro group in 1-methyl-4-(1-nitroethyl)benzene would likely require specialized detection methods (e.g., HPLC with UV detection).

Synthetic Utility

- 1-Methyl-4-(trifluoromethyl)benzene is used as an NMR internal standard due to its distinct ¹⁹F signal (-60.90 ppm) . The nitroethyl group in the target compound could serve as a precursor for amines or hydroxylamines via reduction.

Table 2: Physicochemical Properties

| Property | 1-Methyl-4-(1-nitroethyl)benzene | 1-Methyl-4-(trifluoromethyl)benzene | 1-sec-Butyl-4-nitrobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 181.19 (hypothesized) | 160.14 | 179.22 |

| Boiling Point (°C) | ~250–270 (estimated) | 144–146 | 200–220 |

| Polarity | High (due to -NO₂) | Moderate (due to -CF₃) | Moderate (due to -NO₂) |

| Key Applications | Pharmaceuticals, agrochemicals | Solvent, NMR standard | Specialty chemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。